molecular formula C20H18N6O B13671646 6-Methyl-N1-[4-[5-(4-methyl-5-isoxazolyl)-3-pyridyl]-2-pyrimidinyl]benzene-1,3-diamine

6-Methyl-N1-[4-[5-(4-methyl-5-isoxazolyl)-3-pyridyl]-2-pyrimidinyl]benzene-1,3-diamine

Cat. No.: B13671646
M. Wt: 358.4 g/mol
InChI Key: JSGVVLVFJFYYQR-UHFFFAOYSA-N
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Description

6-Methyl-N1-[4-[5-(4-methyl-5-isoxazolyl)-3-pyridyl]-2-pyrimidinyl]benzene-1,3-diamine is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, a pyridine ring, and an isoxazole ring, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-N1-[4-[5-(4-methyl-5-isoxazolyl)-3-pyridyl]-2-pyrimidinyl]benzene-1,3-diamine involves multiple steps, including the formation of key intermediates. One of the known methods includes the use of a Curtius rearrangement, which is a chemical reaction that transforms an acyl azide into an isocyanate, releasing nitrogen gas . This method is particularly useful in the synthesis of tyrosine kinase inhibitors such as nilotinib and imatinib.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-N1-[4-[5-(4-methyl-5-isoxazolyl)-3-pyridyl]-2-pyrimidinyl]benzene-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

6-Methyl-N1-[4-[5-(4-methyl-5-isoxazolyl)-3-pyridyl]-2-pyrimidinyl]benzene-1,3-diamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-N1-[4-[5-(4-methyl-5-isoxazolyl)-3-pyridyl]-2-pyrimidinyl]benzene-1,3-diamine involves its interaction with specific molecular targets, such as tyrosine kinases. These interactions can inhibit the activity of these enzymes, leading to the disruption of signaling pathways involved in cell growth and proliferation . This makes the compound a potential candidate for targeted cancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-Methyl-N1-[4-[5-(4-methyl-5-isoxazolyl)-3-pyridyl]-2-pyrimidinyl]benzene-1,3-diamine apart is its combination of multiple heterocyclic rings, which confer unique chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C20H18N6O

Molecular Weight

358.4 g/mol

IUPAC Name

4-methyl-3-N-[4-[5-(4-methyl-1,2-oxazol-5-yl)pyridin-3-yl]pyrimidin-2-yl]benzene-1,3-diamine

InChI

InChI=1S/C20H18N6O/c1-12-3-4-16(21)8-18(12)26-20-23-6-5-17(25-20)14-7-15(11-22-10-14)19-13(2)9-24-27-19/h3-11H,21H2,1-2H3,(H,23,25,26)

InChI Key

JSGVVLVFJFYYQR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)NC2=NC=CC(=N2)C3=CC(=CN=C3)C4=C(C=NO4)C

Origin of Product

United States

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